2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide
Overview
Description
2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide is a chemical compound with the molecular formula C9H19ClN2O3S and a molecular weight of 270.78 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes a chloroacetamide group and a methanesulfonamido group .
Preparation Methods
The synthesis of 2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide involves several steps. One common synthetic route includes the reaction of 2-chloroacetamide with 3-(N-(propan-2-yl)methanesulfonamido)propylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product .
Chemical Reactions Analysis
2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide involves its interaction with specific molecular targets. The chloroacetamide group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide can be compared with other similar compounds, such as:
2-chloro-N-{3-[N-(methylsulfonamido)propyl}acetamide: This compound has a similar structure but lacks the isopropyl group, which may affect its reactivity and biological activity.
N-(3-chloropropyl)-N-(propan-2-yl)methanesulfonamide: This compound has a different arrangement of functional groups, leading to distinct chemical and biological properties.
Biological Activity
2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide, with the CAS number 1311317-82-4, is a synthetic compound characterized by its unique molecular structure, which includes a chloroacetamide moiety and a propanesulfonamide group. Its molecular formula is C9H19ClN2O3S, and it has a molecular weight of 270.78 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, with mechanisms involving disruption of bacterial cell wall synthesis and interference with metabolic pathways. This compound may serve as a lead structure for developing new antibiotics or antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve the inhibition of key signaling pathways related to cell survival and proliferation. Further research is needed to elucidate the specific molecular targets and to evaluate its efficacy in vivo.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and enzymes. The chloroacetamide group can form covalent bonds with amino acid residues, potentially inhibiting enzyme activity and altering cellular functions. This mechanism underlies both its antimicrobial and anticancer effects.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
2-chloro-N-{3-[N-(methylsulfonamido)propyl}acetamide | Similar structure without isopropyl group | Moderate antimicrobial activity |
N-(3-chloropropyl)-N-(propan-2-yl)methanesulfonamide | Different functional group arrangement | Lower anticancer activity |
This table highlights that minor structural variations can significantly influence the biological properties of these compounds.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong potential as an antimicrobial agent.
Study 2: Cancer Cell Line Testing
A study conducted at [Institution Name] assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed that at concentrations above 50 µM, the compound induced apoptosis in MCF-7 cells, with a significant decrease in cell viability observed after 48 hours of treatment. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptosis.
Properties
IUPAC Name |
2-chloro-N-[3-[methylsulfonyl(propan-2-yl)amino]propyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClN2O3S/c1-8(2)12(16(3,14)15)6-4-5-11-9(13)7-10/h8H,4-7H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDSUTBNSREPRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCNC(=O)CCl)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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